
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose, also known as Ac 3,4-AnMan, is a chemical compound that belongs to the class of carbohydrates. It is a derivative of mannose and is widely used in scientific research for its various applications.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various applications in scientific research. It is used as a substrate for enzymes such as glycosidases and glycosyltransferases. It is also used as a precursor for the synthesis of other carbohydrates such as oligosaccharides and glycosides. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is also used in the synthesis of glycoconjugates, which are important in various biological processes such as cell signaling and immune response.
Mecanismo De Acción
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan acts as a substrate for enzymes such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis or transfer of sugar moieties from 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan to other molecules. This leads to the formation of glycoconjugates, which play important roles in various biological processes.
Efectos Bioquímicos Y Fisiológicos
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various biochemical and physiological effects. It is involved in the synthesis of glycoconjugates, which are important in various biological processes such as cell signaling and immune response. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan in lab experiments is its availability. It is relatively easy to synthesize and is commercially available. Another advantage is its stability, which makes it suitable for long-term storage. However, one limitation of using 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is its high cost compared to other carbohydrates.
Direcciones Futuras
There are several future directions for the research on 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan. One direction is the synthesis of new derivatives of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan with improved properties such as increased stability or enhanced biological activity. Another direction is the investigation of the role of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan in various biological processes such as cell signaling and immune response. Finally, the development of new methods for the synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan and its derivatives is also an important future direction.
Conclusion:
In conclusion, 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is a carbohydrate derivative that has various applications in scientific research. It is used as a substrate for enzymes, a precursor for the synthesis of other carbohydrates, and in the synthesis of glycoconjugates. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various biochemical and physiological effects and has been shown to have anti-inflammatory and anti-tumor properties. Although there are some limitations to its use in lab experiments, there are several future directions for the research on 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan.
Métodos De Síntesis
The synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan involves the acetylation of mannose using acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or pyridine. The product obtained is then purified using various techniques such as column chromatography or recrystallization.
Propiedades
Número CAS |
13242-48-3 |
|---|---|
Nombre del producto |
2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose |
Fórmula molecular |
C7H18ClN |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m0/s1 |
Clave InChI |
BAKQMOSGYGQJOJ-OSUNSFLBSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H]2CO[C@@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Sinónimos |
2,3,4-tri-O-acetyl-1,6-anhydro-D-mannopyranose 2,3,4-tri-O-acetyl-1,6-anhydromannopyranose 2,3,4-triAc-AHMan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
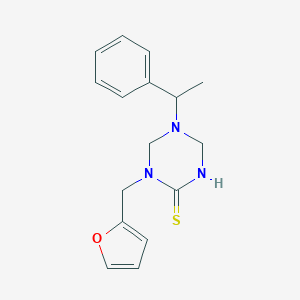
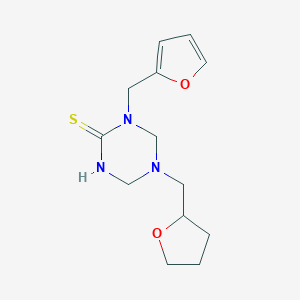
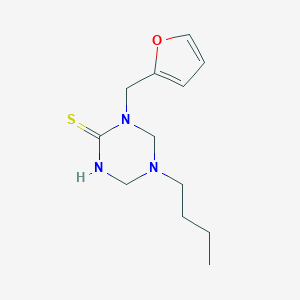
![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
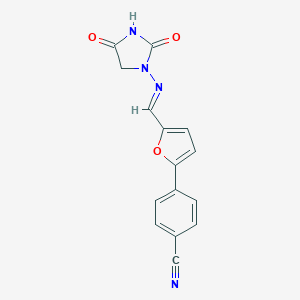
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
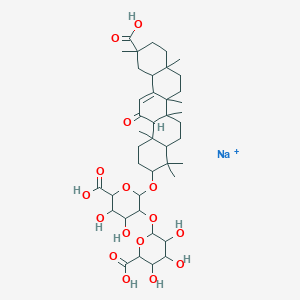
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)
